1h-Isoindole-1,3(2h)-dione, 5,5'-oxybis[2-methyl-
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Overview
Description
1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] is a compound of significant interest in organic chemistry due to its unique structure and properties. This compound belongs to the class of isoindoles, which are known for their diverse biological activities and applications in various fields such as material science, pharmaceuticals, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under catalytic conditions. For instance, a gold-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction can be used to form the isoindole structure . Another method involves the use of rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: Known for their potent inhibitory activity against certain enzymes.
1H-Isoindole derivatives: These compounds exhibit similar structural features but may differ in their specific biological activities and applications.
Uniqueness
1h-Isoindole-1,3(2h)-dione, 5,5’-oxybis[2-methyl-] stands out due to its unique combination of structural features and reactivity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
27507-54-6 |
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Molecular Formula |
C18H12N2O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O5/c1-19-15(21)11-5-3-9(7-13(11)17(19)23)25-10-4-6-12-14(8-10)18(24)20(2)16(12)22/h3-8H,1-2H3 |
InChI Key |
QJAIYFPUROVPKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Origin of Product |
United States |
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